![molecular formula C8H11ClO3 B13713245 1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride](/img/structure/B13713245.png)
1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride is a chemical compound with the molecular formula C9H13ClO3. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dioxaspiro[4.4]nonane with thionyl chloride (SOCl2) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds as follows:
1,4-Dioxaspiro[4.4]nonane+SOCl2→1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.
Hydrolysis: In the presence of water, it can hydrolyze to form 1,4-dioxaspiro[4.4]nonane-7-carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), and ethanol.
Catalysts: Lewis acids like aluminum chloride (AlCl3) can be used to facilitate certain reactions.
Major Products
1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid: Formed through hydrolysis.
1,4-Dioxaspiro[4.4]nonane-7-alcohol: Formed through reduction.
Aplicaciones Científicas De Investigación
1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride involves its reactivity with various nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The spiro structure provides unique steric and electronic properties that influence its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Another spiro compound with similar structural features but different reactivity.
1,4-Dioxaspiro[4.5]decane: A larger spiro compound with different ring sizes.
Uniqueness
1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride is unique due to its specific ring structure and the presence of the carbonyl chloride group. This combination of features makes it particularly useful in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C8H11ClO3 |
|---|---|
Peso molecular |
190.62 g/mol |
Nombre IUPAC |
1,4-dioxaspiro[4.4]nonane-8-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO3/c9-7(10)6-1-2-8(5-6)11-3-4-12-8/h6H,1-5H2 |
Clave InChI |
PAMGBOVFSYZJRB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1C(=O)Cl)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


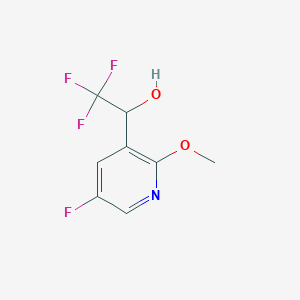

![1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B13713184.png)

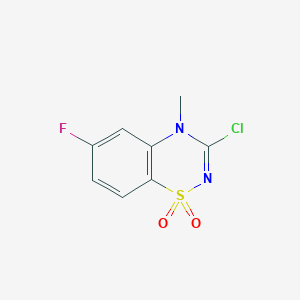
![Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13713195.png)
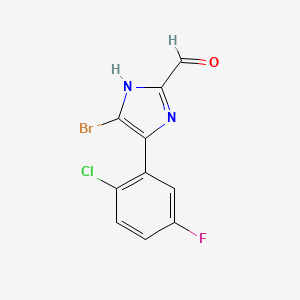
![Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate](/img/structure/B13713205.png)

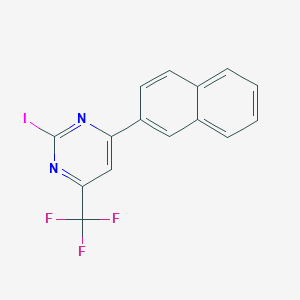

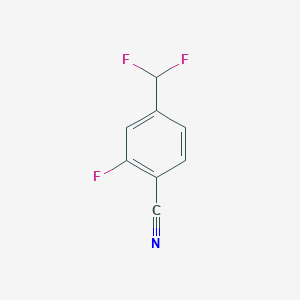

![(3S,4S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13713236.png)
